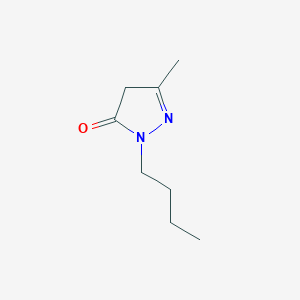

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted pyrazolones .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be categorized into several key areas:

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Enzyme Inhibition : It has been shown to inhibit thromboxane synthase (TSI), which plays a crucial role in synthesizing thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition may lead to potential anti-inflammatory and antithrombotic effects.

Medicine

- Potential Lead Compound for Drug Development : The compound exhibits significant biological activities, including antitumor and anti-inflammatory properties. Its ability to inhibit tumor cell proliferation suggests applications in cancer therapeutics .

Industry

- Material Development : The compound is explored for developing new materials and chemical processes due to its unique properties compared to other pyrazolones.

Research indicates that this compound possesses several notable biological activities:

Antitumor Activity

A study evaluated the cytotoxic effects against various cancer cell lines, revealing significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results indicate its potential application in cancer treatment.

Anti-inflammatory Effects

The compound's ability to inhibit thromboxane synthase suggests it may serve as an anti-inflammatory agent by blocking thromboxane A2 synthesis, which could be beneficial in cardiovascular diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound:

Study on Thromboxane Synthase Inhibition

In vitro studies demonstrated that this compound effectively inhibits thromboxane synthase activity, leading to decreased thromboxane A2 levels in blood samples preincubated at physiological temperatures.

Antiproliferative Effects

Another study focused on the compound's impact on various cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis in sensitive cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties compared to other pyrazolones .

Actividad Biológica

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 65156-70-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits various biochemical properties and interactions that may contribute to its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with butyl and methyl substituents. Its molecular formula is C_8H_12N_2O, and it has a molecular weight of 168.19 g/mol. The compound is typically a white to light yellow powder with a melting point ranging from 130°C to 134°C.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit thromboxane synthase (TSI), which plays a crucial role in the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition can potentially lead to anti-inflammatory and antithrombotic effects .

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of kinases and other enzymes, impacting cellular processes such as growth, differentiation, and apoptosis .

Biological Activity

Research studies have highlighted several biological activities associated with this compound:

Antitumor Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicated that it exhibits significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results suggest potential applications in cancer therapeutics .

Anti-inflammatory Effects

The compound's ability to inhibit thromboxane synthase suggests its potential as an anti-inflammatory agent. By blocking the synthesis of thromboxane A2, it may reduce inflammation and prevent excessive platelet aggregation, which is beneficial in cardiovascular diseases .

Case Studies

- Study on Thromboxane Synthase Inhibition : In vitro studies demonstrated that this compound effectively inhibits thromboxane synthase activity, leading to decreased thromboxane A2 levels in blood samples preincubated at physiological temperatures .

- Antiproliferative Effects : Another study focused on the compound's impact on various cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis in sensitive cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Propiedades

IUPAC Name |

2-butyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-10-8(11)6-7(2)9-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKJZYEIINRBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402717 |

Source

|

| Record name | 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65156-70-9 |

Source

|

| Record name | 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.